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Introduction
MR837 is a cell-permeable small molecule inhibitor that targets the PWWP domain of the

Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1.

[1][2] NSD2 is a histone methyltransferase that predominantly catalyzes the mono- and di-

methylation of histone H3 at lysine 36 (H3K36me2).[1][3] This epigenetic modification plays a

crucial role in transcriptional regulation and DNA repair.[1] Aberrant NSD2 activity, often due to

translocation t(4;14) or activating mutations, is implicated in the pathogenesis of various

cancers, including multiple myeloma and acute lymphoblastic leukemia.[1][3][4]

MR837 functions by blocking the protein-protein interaction between the NSD2-PWWP1

domain and H3K36me2-modified histones.[1] This disruption of NSD2's "reader" function can

modulate gene expression and cellular processes that are dependent on NSD2's chromatin

localization. These application notes provide detailed protocols for key cell-based assays to

characterize the activity of MR837 and similar NSD2-PWWP1 inhibitors.

Mechanism of Action: Targeting the NSD2-PWWP1
Interaction
The NSD2 protein contains multiple domains that regulate its function, including a catalytic SET

domain and several chromatin-binding "reader" domains, such as the PWWP domains. The
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PWWP1 domain specifically recognizes and binds to H3K36me2, a histone mark associated

with active transcription. This interaction is crucial for the recruitment and stabilization of NSD2

at specific chromatin locations, thereby influencing gene expression programs that contribute to

oncogenesis.

MR837 competitively binds to the aromatic cage of the NSD2-PWWP1 domain, a pocket that

normally accommodates the methylated lysine of histone H3.[4][5] By occupying this site,

MR837 prevents the engagement of NSD2 with its chromatin targets, leading to a downstream

modulation of gene transcription and cellular phenotype.
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MR837 inhibits the NSD2-PWWP1 interaction.

Quantitative Data Summary
The following tables summarize the reported in vitro and cellular activities of MR837.

Table 1: In Vitro Binding and Inhibition Data for MR837

Assay Type Target Parameter Value Reference

Surface Plasmon

Resonance

(SPR)

NSD2 PWWP1

Domain
Kd 7 µM [2]

Isothermal

Titration

Calorimetry (ITC)

NSD2-PWWP1 Kd 3.4 µM [5]

AlphaScreen

NSD2-PWWP1

vs. H3K36me2

peptide

IC50 17.3 µM [2]

Table 2: Cellular Activity of MR837
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Assay Type Cell Line Parameter Value Reference

NanoBRET U2OS IC50 17.3 µM [2]

Cell Proliferation
KMS-11 (Multiple

Myeloma)
IC50

Not reported for

MR837, but

related

compounds

show activity in

the low µM

range.

[5]

Cell Proliferation

RS4;11 (Acute

Lymphoblastic

Leukemia)

IC50

Not reported for

MR837, but

related

compounds

show activity in

the low µM

range.

[5]

Experimental Protocols
Cell Proliferation Assay
This protocol is designed to assess the effect of MR837 on the proliferation of cancer cell lines,

such as those derived from multiple myeloma (e.g., KMS-11) and acute lymphoblastic leukemia

(e.g., RS4;11).

Materials:

Cancer cell lines (e.g., KMS-11, RS4;11)

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

MR837

DMSO (vehicle control)

96-well clear-bottom cell culture plates
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Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

Plate reader with luminescence detection capabilities

Protocol:

Cell Seeding:

Culture cells to ~80% confluency.

Harvest and count the cells.

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of

complete culture medium.

Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach and resume

growth.

Compound Treatment:

Prepare a 10 mM stock solution of MR837 in DMSO.

Perform serial dilutions of the MR837 stock solution in complete culture medium to

achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM). Prepare a vehicle

control with the same final concentration of DMSO.

Add 100 µL of the diluted compound or vehicle control to the appropriate wells.

Incubation:

Incubate the plate for 72 hours at 37°C and 5% CO2.

Viability Measurement:

Equilibrate the plate and the cell viability reagent to room temperature.

Add 100 µL of the cell viability reagent to each well.

Mix the contents by orbital shaking for 2 minutes.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate reader.

Data Analysis:

Normalize the luminescence readings of the compound-treated wells to the vehicle-treated

control wells.

Plot the normalized viability against the logarithm of the compound concentration and fit a

dose-response curve to determine the IC50 value.
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Cell Proliferation Assay Workflow
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Workflow for the cell proliferation assay.
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NanoBRET™ Target Engagement Assay
This assay measures the direct binding of MR837 to the NSD2-PWWP1 domain in living cells

using Bioluminescence Resonance Energy Transfer (BRET).

Materials:

U2OS cells (or other suitable cell line)

Expression vectors for NanoLuc®-NSD2-PWWP1 and HaloTag®-Histone H3.3

Transfection reagent (e.g., FuGENE® HD)

Opti-MEM™ I Reduced Serum Medium

HaloTag® NanoBRET™ 618 Ligand

NanoBRET™ Nano-Glo® Substrate

96-well white-bottom cell culture plates

BRET-capable plate reader

Protocol:

Cell Transfection:

Co-transfect U2OS cells with the NanoLuc®-NSD2-PWWP1 and HaloTag®-Histone H3.3

expression vectors at a 1:10 ratio (donor:acceptor) using a suitable transfection reagent

according to the manufacturer's protocol.

Incubate for 24 hours post-transfection.

Cell Seeding:

Harvest the transfected cells and resuspend them in Opti-MEM™.

Seed the cells at 2 x 104 cells per well in a 96-well white-bottom plate.
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Compound and Ligand Addition:

Prepare serial dilutions of MR837 in Opti-MEM™.

Add the HaloTag® NanoBRET™ 618 Ligand to the diluted compound solutions to a final

concentration of 100 nM.

Add the compound/ligand mix to the cells. Include a no-compound control.

Incubation:

Incubate the plate at 37°C and 5% CO2 for 2 hours.

BRET Measurement:

Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's

instructions.

Add the substrate to each well.

Read the plate immediately on a BRET-capable plate reader, measuring both donor (460

nm) and acceptor (618 nm) emission.

Data Analysis:

Calculate the corrected BRET ratio by subtracting the BRET ratio of the no-ligand control

from the experimental wells.

Normalize the BRET ratios to the vehicle control.

Plot the normalized BRET ratio against the logarithm of the MR837 concentration and fit a

dose-response curve to determine the IC50 value.[4]
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NanoBRET Assay Workflow
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Workflow for the NanoBRET target engagement assay.
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AlphaScreen™ Assay for Protein-Protein Interaction
This in vitro assay measures the ability of MR837 to disrupt the interaction between the NSD2-

PWWP1 domain and a biotinylated H3K36me2 peptide.

Materials:

His-tagged recombinant NSD2-PWWP1 protein

Biotinylated H3K36me2 peptide

AlphaScreen™ Nickel Chelate Acceptor beads

AlphaScreen™ Streptavidin Donor beads

Assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

384-well white OptiPlate™

AlphaScreen-capable plate reader

Protocol:

Reagent Preparation:

Dilute the His-tagged NSD2-PWWP1 protein and biotinylated H3K36me2 peptide in assay

buffer to the desired concentrations (optimization is required, but typically in the low nM

range).

Prepare serial dilutions of MR837 in assay buffer.

Assay Reaction:

In a 384-well plate, add the His-tagged NSD2-PWWP1 protein, biotinylated H3K36me2

peptide, and MR837 dilutions.

Incubate at room temperature for 1 hour.

Bead Addition:
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Add the AlphaScreen™ Nickel Chelate Acceptor beads and Streptavidin Donor beads to

the wells (final concentration of 10 µg/mL each).

Incubation:

Incubate the plate in the dark at room temperature for 1 hour.

Signal Detection:

Read the plate on an AlphaScreen-capable plate reader.

Data Analysis:

Normalize the AlphaScreen signal of the compound-treated wells to the DMSO control.

Plot the normalized signal against the logarithm of the MR837 concentration and fit a

dose-response curve to determine the IC50 value.[4]
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AlphaScreen Assay Workflow
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Workflow for the AlphaScreen protein-protein interaction assay.
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Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular context by measuring the thermal

stabilization of the target protein upon ligand binding.

Materials:

Cells expressing NSD2 (e.g., KMS-11)

Complete culture medium

MR837

DMSO

PBS

Lysis buffer with protease inhibitors

PCR tubes

Thermal cycler

Centrifuge

SDS-PAGE and Western blotting reagents

Anti-NSD2 antibody

Protocol:

Cell Treatment:

Treat cultured cells with MR837 or DMSO vehicle control for a defined period (e.g., 2

hours).

Heat Shock:

Harvest the cells and resuspend them in PBS.
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Aliquot the cell suspension into PCR tubes.

Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal

cycler, followed by cooling to 4°C.

Cell Lysis and Protein Extraction:

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the

aggregated proteins.

Protein Analysis:

Collect the supernatant containing the soluble protein fraction.

Determine the protein concentration of each sample.

Analyze the soluble NSD2 levels by SDS-PAGE and Western blotting using an anti-NSD2

antibody.

Data Analysis:

Quantify the band intensities from the Western blot.

Plot the normalized band intensity against the temperature for both MR837-treated and

vehicle-treated samples to generate melting curves.

A shift in the melting curve to a higher temperature in the presence of MR837 indicates

target engagement.
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CETSA Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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